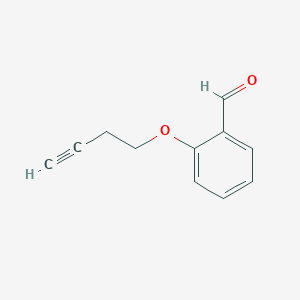

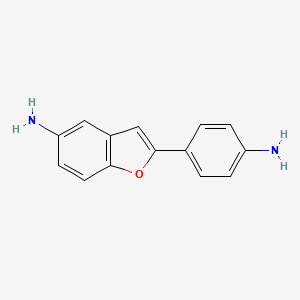

2-(But-3-yn-1-yloxy)benzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

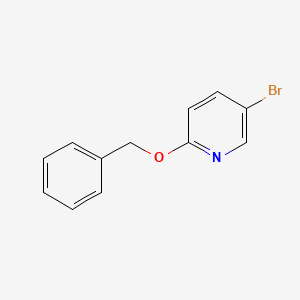

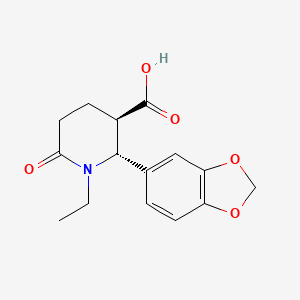

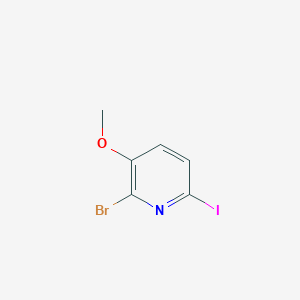

2-(But-3-yn-1-yloxy)benzaldehyde is a compound that features a benzaldehyde moiety with a but-3-yn-1-yloxy substituent. This structure is indicative of a molecule that could participate in various organic reactions due to the presence of the aldehyde functional group and the alkyne moiety. The compound's molecular structure suggests potential for interesting reactivity and applications in synthetic chemistry.

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, the synthesis of 5-tert-butyl-2-hydroxy-benzaldehyde was achieved through hydroformylation catalyzed by magnesium methoxide, indicating that similar catalytic methods could potentially be applied to the synthesis of 2-(But-3-yn-1-yloxy)benzaldehyde . Additionally, the reaction of 3-bromoprop-1-yne with 2-hydroxybenzaldehyde led to the formation of a compound with a prop-2-ynyloxy substituent, which is structurally similar to the target molecule . These methods could provide insights into the synthesis of 2-(But-3-yn-1-yloxy)benzaldehyde.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(But-3-yn-1-yloxy)benzaldehyde has been characterized using various spectroscopic techniques. For example, the novel compound 4-hydroxy-4-(2-(prop-2-ynyloxy)phenyl)butan-2-one was characterized by 1H NMR, FTIR, and single-crystal X-ray diffraction analysis . These techniques could be employed to determine the molecular structure of 2-(But-3-yn-1-yloxy)benzaldehyde, providing information on the conformation and electronic properties of the molecule.

Chemical Reactions Analysis

The chemical reactivity of aldehydes with alkyne substituents has been the subject of research. In one study, an indium-mediated coupling of benzaldehyde with a bromoalkyne resulted in a dienylbenzoic acid product, demonstrating the potential for carbon-carbon bond-forming reactions involving aldehydes with alkyne groups . This suggests that 2-(But-3-yn-1-yloxy)benzaldehyde could undergo similar coupling reactions, potentially leading to complex molecular architectures.

Physical and Chemical Properties Analysis

The physical and chemical properties of aldehyde compounds with alkyne substituents can be influenced by their molecular structure. For instance, the synthesis and characterization of 5-tert-butyl-2-hydroxy-benzaldehyde revealed a yield of 73.1% under optimal conditions, suggesting that the synthesis of 2-(But-3-yn-1-yloxy)benzaldehyde could also be optimized for high yield . The effects of solvents on the reactivity of benzaldehyde derivatives have been studied, indicating that solvent choice can significantly impact the outcome of reactions involving such compounds . This information could be relevant for optimizing the reactions of 2-(But-3-yn-1-yloxy)benzaldehyde.

Applications De Recherche Scientifique

Antioxidant, Antimicrobial, and Anticancer Properties

2-(But-3-yn-1-yloxy)benzaldehyde derivatives have been studied for their potential in various biomedical applications. One study focused on the synthesis of 5-bromo-2-(prop-2-yn-1-yloxy)benzaldehyde and 3,5-di-tert-butyl-2-(prop-2-yn-1-yloxy)benzaldehyde, finding significant antioxidant capacity, antibacterial activity towards Bacillus subtilis, and antifungal activity against Aspergillus niger. Notably, these compounds also exhibited cytotoxic activity against breast adenocarcinoma cell line MCF-7 (Konuş et al., 2019).

Enzyme Catalysis in Asymmetric C–C-Bond Formation

Benzaldehyde lyase, a highly enantioselective enzyme, catalyzes the formation and cleavage of (R)-benzoin derivatives. Research in this area has led to the development of a reactor concept for the preparative synthesis of specific benzoin derivatives, demonstrating the utility of 2-(But-3-yn-1-yloxy)benzaldehyde in enzyme-catalyzed reactions (Kühl et al., 2007).

Intra-molecular Reactions in Organic Synthesis

A study reported the CuI-catalyzed intramolecular oxa-DielsAlder reaction of 2-(prop-2-yn-1-yloxy)benzaldehydes with 4-hydroxy-6-methyl-2H-pyran-2-one, providing insights into the chemoselectivity and theoretical aspects of such reactions. This highlights the role of 2-(But-3-yn-1-yloxy)benzaldehyde in facilitating complex organic synthesis processes (Khoshkholgh et al., 2012).

Photocatalysis and Catalytic Properties

Graphitic carbon nitride modified through various processes has been evaluated for the selective synthesis of benzaldehyde from benzyl alcohol. In this context, the applications of 2-(But-3-yn-1-yloxy)benzaldehyde in photocatalysis and as a substrate in environmental-friendly conditions have been explored, demonstrating its potential in green chemistry (Lima et al., 2017).

Propriétés

IUPAC Name |

2-but-3-ynoxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c1-2-3-8-13-11-7-5-4-6-10(11)9-12/h1,4-7,9H,3,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FERKOHGNNVRORC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCOC1=CC=CC=C1C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60447179 |

Source

|

| Record name | 2-(but-3-yn-1-yloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60447179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(But-3-yn-1-yloxy)benzaldehyde | |

CAS RN |

390410-52-3 |

Source

|

| Record name | 2-(but-3-yn-1-yloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60447179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B1278970.png)